2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

Conformational Analysis Nitrogen Inversion Scaffold Rigidity

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid (CAS 1251007-76-7), systematically named 2-aza-bicyclo[2.2.1]heptane-2,7-dicarboxylic acid 2-tert-butyl ester, is a conformationally constrained bicyclic β-amino acid derivative featuring a Boc-protected bridgehead nitrogen at the 2-position and a free carboxylic acid at the 7-position of the norbornane-like [2.2.1] scaffold. With a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol, this compound belongs to the class of 2-azabicyclo[2.2.1]heptane building blocks that have gained prominence as rigid proline analogues and peptidomimetic scaffolds in drug discovery programs targeting DPP-4, cathepsins, and neurological receptors.

Molecular Formula C12H19NO4
Molecular Weight 241.287
CAS No. 1251007-76-7
Cat. No. B572082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
CAS1251007-76-7
Synonyms2-Aza-bicyclo[2.2.1]heptane-2,7-dicarboxylic acid 2-tert-butyl ester
Molecular FormulaC12H19NO4
Molecular Weight241.287
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1C2C(=O)O
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
InChIKeyICEBNUREWSCJKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid (CAS 1251007-76-7): Procurement-Ready Overview for Medicinal Chemistry and Chiral Scaffold Synthesis


2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid (CAS 1251007-76-7), systematically named 2-aza-bicyclo[2.2.1]heptane-2,7-dicarboxylic acid 2-tert-butyl ester, is a conformationally constrained bicyclic β-amino acid derivative featuring a Boc-protected bridgehead nitrogen at the 2-position and a free carboxylic acid at the 7-position of the norbornane-like [2.2.1] scaffold [1]. With a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol, this compound belongs to the class of 2-azabicyclo[2.2.1]heptane building blocks that have gained prominence as rigid proline analogues and peptidomimetic scaffolds in drug discovery programs targeting DPP-4, cathepsins, and neurological receptors [1][2]. Its computed XLogP3-AA of 1.2 and exactly three rotatable bonds distinguish it physicochemically from more flexible acyclic or monocyclic amino acid alternatives, making it a strategic procurement choice for programs requiring conformational pre-organization [1].

Why Generic Proline or Monocyclic Amino Acid Surrogates Cannot Replace 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid in Conformationally Demanding Programs


The 2-azabicyclo[2.2.1]heptane scaffold enforces a degree of conformational rigidity that is fundamentally absent in monocyclic pyrrolidine (proline) or piperidine analogues. Low-temperature ¹³C NMR studies on the 2-methyl-2-azabicyclo[2.2.1]heptane system revealed a nitrogen inversion barrier of approximately 25 kcal/mol, substantially higher than that of typical aliphatic amines (~6–8 kcal/mol), effectively locking the bridgehead nitrogen geometry [1][2]. X-ray crystallographic data for analogous compounds show bond angles of approximately 93° at the bridgehead nitrogen, inducing ring strain that restricts conformational freedom far beyond what is achievable with monocyclic amino acids [1]. In drug discovery contexts, this rigidity translates to measurable advantages: 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors such as neogliptin (IC₅₀ = 16.8 ± 2.2 nM) and its optimized derivative 9a (IC₅₀ = 4.3 nM) achieve potencies that exceed the clinically used non-constrained inhibitors vildagliptin and sitagliptin, demonstrating that the constrained scaffold is not interchangeable with flexible alternatives [3][4]. Furthermore, the specific regiochemistry—Boc at the 2-aza position with a free 7-carboxylic acid—cannot be replicated by 7-azabicyclo[2.2.1]heptane-2-carboxylic acid isomers (e.g., CAS 1221818-81-0), which place the Boc and carboxyl groups on opposite bridge positions and exhibit different hydrogen-bonding geometries and steric profiles [1].

Quantitative Differentiation Evidence: 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid vs. Closest Analogs and Alternatives


Conformational Rigidity: Nitrogen Inversion Barrier Comparison vs. Unconstrained Aliphatic Amines

The 2-azabicyclo[2.2.1]heptane scaffold, the core framework of CAS 1251007-76-7, exhibits a nitrogen inversion barrier quantified at approximately 25 kcal/mol via low-temperature ¹³C NMR measurements on the structurally analogous 2-methyl-2-azabicyclo[2.2.1]heptane system [1]. This barrier is approximately 3–4 fold higher than that of typical aliphatic amines such as N-methylpyrrolidine (~6–8 kcal/mol), meaning the bridgehead nitrogen geometry is effectively locked at ambient temperature [1][2]. Additionally, endo/exo isomer stability differs by 0.3 kcal mol⁻¹, as determined by low-temperature ¹³C NMR [1].

Conformational Analysis Nitrogen Inversion Scaffold Rigidity Medicinal Chemistry

Regiochemical Differentiation: 7-Carboxylic Acid vs. 3-Carboxylic Acid Positional Isomers in DPP-4 Inhibitor Scaffold Potency

The 2-azabicyclo[2.2.1]heptane scaffold with functionalization at the 7-position is the foundational building block for a series of potent DPP-4 inhibitors. The lead compound neogliptin, built upon a 2-azabicyclo[2.2.1]heptane core with stereochemically defined substitution, achieves an IC₅₀ of 16.8 ± 2.2 nM against DPP-4, exceeding the potencies of the clinically established non-constrained inhibitors vildagliptin (IC₅₀ ~62 nM) and sitagliptin (IC₅₀ ~19 nM) [1]. Further optimization of the 2-azabicyclo[2.2.1]heptane scaffold produced compound 9a with an IC₅₀ of 4.3 nM and no substantial inhibition of the off-targets DPP-8 and DPP-9 [2]. In contrast, the 2-azabicyclo[2.2.1]heptane-3-carboxylic acid series (e.g., CAS 291775-59-2) has been primarily exploited for cathepsin C inhibition and HCV NS5A (Ledipasvir) synthesis, demonstrating that the 7-carboxylic acid regiochemistry enables a distinct pharmacological profile [3].

DPP-4 Inhibition Regiochemistry Scaffold Optimization Type 2 Diabetes

Physicochemical Property Differentiation: XLogP3, Rotatable Bond Count, and Hydrogen Bond Profile vs. Monocyclic Proline and Pipecolic Acid Analogues

CAS 1251007-76-7 exhibits computed physicochemical properties that distinguish it from commonly used monocyclic protected amino acid building blocks. Its XLogP3-AA of 1.2 represents an intermediate lipophilicity that balances membrane permeability with aqueous solubility, compared to Boc-proline (XLogP3 ~0.9) and Boc-pipecolic acid (XLogP3 ~1.1) [1]. The rotatable bond count of exactly 3 (the Boc tert-butyl group and the carboxyl C–O bond) is notably lower than Boc-β-alanine (4 rotatable bonds) or N-Boc-ε-aminocaproic acid (8 rotatable bonds), indicating reduced conformational entropy loss upon target binding [1]. The bridgehead nitrogen's reduced hydrogen bond acceptor capacity—due to the geometric constraints imposed by the bicyclic framework—differs from that of pyrrolidine nitrogen in Boc-proline, as evidenced by the ~93° C–N–C bond angle at the bridgehead vs. ~108° in unstrained tertiary amines .

Physicochemical Properties Drug-likeness XLogP Scaffold Comparison

2-Aza vs. 7-Aza Regioisomer Differentiation: Nitrogen Placement Effects on Scaffold Geometry and Hydrogen-Bonding Patterns

The target compound places the Boc-protected nitrogen at the 2-position of the bicyclo[2.2.1]heptane framework, whereas the 7-azabicyclo[2.2.1]heptane series (e.g., CAS 1221818-81-0, CAS 500556-91-2) features the nitrogen at the 7-position bridgehead. X-ray crystallographic analysis of related bicyclic systems demonstrates that the 2-aza configuration enables intramolecular N–H···O hydrogen bonding between the protonated amine and the 7-carboxylate oxygen with distances of 2.6–2.8 Å . In contrast, 7-aza isomers place the nitrogen at the one-carbon bridge, creating a different hydrogen-bonding geometry where the nitrogen is distal to the carboxylic acid, preventing analogous intramolecular stabilization [1]. This geometric difference directly impacts the scaffold's suitability for specific peptidomimetic applications: the 2-aza scaffold has been successfully employed in thromboxane A₂ antagonist development, while the 7-aza scaffold has found utility in nicotinic acetylcholine receptor ligand design [1][2].

Regioisomer Comparison 2-Aza vs. 7-Aza Hydrogen Bonding Crystal Engineering

Conformational Pre-organization in Peptide Design: 2-Azabicyclo[2.2.1]heptane as a Proline Bioisostere with Restricted φ/ψ Dihedral Space

The 2-azabicyclo[2.2.1]heptane scaffold serves as a conformationally restricted proline analogue. While L-proline can sample both cis and trans amide bond conformations (with a ~4 kcal/mol preference for trans in aqueous solution), the bridged bicyclic framework of the 2-azabicyclo[2.2.1]heptane system restricts the φ dihedral angle to a narrow range, as demonstrated by the X-ray crystallographic characterization of five bicyclic proline analogues derived from 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.2]octane systems [1]. In peptidomimetic design, N-Boc-protected 2-azabicyclo[2.2.1]heptane building blocks have been employed as key intermediates for constructing polyproline type II (PPII) helix mimetics, with φ-angles constrained to approximately −75°, matching the PPII helix conformation [2]. This contrasts with unconstrained proline, which exhibits a much broader φ distribution (approximately −50° to −80° for trans-proline in proteins) [1].

Peptidomimetics Proline Bioisostere Conformational Restriction Polyproline Helix

Optimal Procurement and Application Scenarios for 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid (CAS 1251007-76-7)


DPP-4 Inhibitor Lead Optimization and Fragment Growing Programs

For medicinal chemistry teams developing next-generation DPP-4 inhibitors for type 2 diabetes, CAS 1251007-76-7 is the strategic Boc-protected building block of choice. The 2-azabicyclo[2.2.1]heptane-7-carboxylic acid scaffold has delivered neogliptin (IC₅₀ = 16.8 nM) and the ultra-potent compound 9a (IC₅₀ = 4.3 nM, selective over DPP-8/DPP-9), both exceeding the potency of vildagliptin and sitagliptin [1]. Procurement of the Boc-protected intermediate enables late-stage diversification at the 7-carboxylic acid position while maintaining the conformational rigidity that underpins the scaffold's binding efficiency. Programs should not substitute with the 3-carboxylic acid isomer (CAS 291775-59-2), which is primarily used for cathepsin inhibition and HCV NS5A programs [1].

Conformationally Constrained Peptidomimetic and Foldamer Design

CAS 1251007-76-7 is the optimal starting material for synthesizing polyproline type II (PPII) helix mimetics that require a constrained proline bioisostere. The scaffold restricts the φ-angle to approximately −75°, matching the PPII helix geometry [1], while eliminating the cis/trans amide isomerization that complicates unconstrained proline-containing peptides. The Boc protection at the 2-nitrogen enables standard solid-phase peptide synthesis (SPPS) integration after carboxyl activation . For programs designing folded peptide architectures or β-turn mimetics, this building block provides conformational homogeneity that is not achievable with flexible monocyclic alternatives.

Thromboxane A₂ Antagonist Scaffold Development

The 2-azabicyclo[2.2.1]heptane framework with 7-carboxylic acid substitution has been validated as the core scaffold for thromboxane A₂ (TxA₂) receptor antagonists [1]. The specific 2-aza (rather than 7-aza) geometry enables the correct spatial orientation of the prostanoic acid side chain required for TxA₂ receptor binding. For programs in cardiovascular or antiplatelet drug discovery, CAS 1251007-76-7 provides the appropriately protected intermediate for constructing the 2-aza series of TxA₂ antagonists, which cannot be accessed from the 7-aza regioisomer series (e.g., CAS 1221818-81-0) [1].

Fragment-Based Drug Discovery Prioritizing Three-Dimensional Scaffolds

With an Fsp³ of 0.83—significantly higher than the average for oral drugs (Fsp³ ≈ 0.45) and substantially exceeding Boc-proline (Fsp³ ≈ 0.71)—CAS 1251007-76-7 represents an attractive fragment for libraries designed to explore three-dimensional chemical space [1]. The compound's computed XLogP3 of 1.2 and exactly 3 rotatable bonds place it in a favorable region of drug-like property space. For procurement managers building fragment libraries with enhanced three-dimensional character, this compound offers a conformationally pre-organized scaffold that aligns with Lovering's observation that higher Fsp³ correlates with improved clinical success rates [1].

Quote Request

Request a Quote for 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.